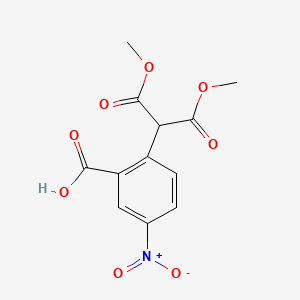

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)7-4-3-6(13(18)19)5-8(7)10(14)15/h3-5,9H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLWCNRGSGEDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the 1,3-dimethoxy-1,3-dioxopropan-2-yl group. Common reagents used in these reactions include nitric acid for nitration and dimethyl carbonate for the introduction of the methoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient and cost-effective production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, modifications to the nitro group have enhanced its efficacy against resistant strains of bacteria.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Studies

The compound has been used as a probe in biological systems to study:

- Protein Interactions : It has been evaluated for its ability to interact with specific proteins involved in disease pathways. For instance, it has shown promise in modulating cereblon (CRBN), which is implicated in multiple myeloma therapy .

- Cell Proliferation : In vitro studies demonstrate that it can inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent .

Chemical Research

In synthetic chemistry, this compound serves as:

- Building Block : It is utilized as a precursor for synthesizing more complex molecules due to its functional groups that can undergo further chemical transformations.

- Redox Chemistry : The nitro group can participate in redox reactions, leading to various derivatives that may possess unique properties or activities .

Case Study 1: Antiproliferative Activity

A study published in Nature highlighted the antiproliferative effects of this compound on multiple myeloma cell lines. The compound exhibited an IC50 value of 2.25 µM against NCI-H929 cells, demonstrating significant potency without notable toxicity to normal cells .

Case Study 2: Protein Modulation

Research detailed in Journal of Medicinal Chemistry explored how this compound interacts with cereblon. Molecular docking studies revealed that it binds effectively within the active site of CRBN, suggesting its potential as a therapeutic agent targeting protein degradation pathways critical in cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against resistant bacterial strains |

| Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines | |

| Biological Studies | Protein interactions | Modulation of CRBN involved in cancer pathways |

| Cell proliferation | Significant inhibition observed in vitro | |

| Chemical Research | Building block for complex synthesis | Versatile precursor for various derivatives |

| Redox chemistry | Nitro group allows for diverse chemical reactions |

Mécanisme D'action

The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid and analogous 5-nitrobenzoic acid derivatives:

Key Observations:

Synthetic Methods :

- The target compound is synthesized via esterification of a chloro-isocoumarin intermediate . In contrast, furan-3-yl (Compound 12) and azo derivatives (Azo Dyes A–D) are prepared via Suzuki coupling and diazonium salt reactions, respectively .

- Yields vary significantly (54–59%), influenced by substituent reactivity and purification methods.

Physicochemical Properties: Acidity: The nitro group and carboxylic acid moiety render the target compound highly acidic (predicted pKa < 3.5), comparable to its methoxy analog (pKa 3.56). This contrasts with morpholino (Compound 11) and pyrrolidinyl (Compound 9) derivatives, where basic amine groups increase solubility in acidic conditions. Lipophilicity: The dimethyl malonate ester in the target compound enhances lipophilicity compared to polar azo dyes (e.g., Azo Dye A) or zwitterionic morpholino derivatives.

Biological Relevance: Antibacterial Potential: Azo derivatives (e.g., Azo Dye A) exhibit strong docking affinity for E. coli KAS III (-8.2 kcal/mol), a key enzyme in fatty acid synthesis. The target compound’s ester groups may limit membrane permeability but could serve as prodrug precursors. Enzyme Inhibition: Pyrrolidinyl and morpholino derivatives (Compounds 9–11) are designed to target IspD in the MEP pathway, critical for bacterial isoprenoid biosynthesis.

Azo dyes (A–D) exhibit solvatochromism due to extended conjugation, a property absent in the target compound.

Activité Biologique

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid (CAS No. 185433-44-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 297.22 g/mol. The compound features a nitro group and a dioxopropan-2-yl moiety, which may contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative states.

- Enzyme Interaction : The dioxopropan-2-yl group may interact with various enzymes and proteins, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators in cellular models, which could be beneficial in treating inflammatory diseases.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against mosquito larvae such as Aedes aegypti. Preliminary results show promising larvicidal activity with LC50 values indicating effective concentration ranges for pest control applications.

Case Studies

- In Vitro Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

- Larvicidal Efficacy : In larvicidal assays against Aedes aegypti, the compound showed an LC50 of 28.9 ± 5.6 µM after 24 hours of exposure, indicating significant potential for use in vector control strategies.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N O₈ |

| Molecular Weight | 297.22 g/mol |

| CAS Number | 185433-44-7 |

| LC50 (Larvicidal Activity) | 28.9 ± 5.6 µM |

| Minimum Inhibitory Concentration (MIC) | 50 µg/mL for bacteria |

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid?

The synthesis typically involves multi-step protocols, such as:

- Friedel-Crafts acylation : Reacting nitrobenzoic acid derivatives with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) in inert solvents like dichloromethane at low temperatures .

- Coupling reactions : Combining intermediates (e.g., morpholine derivatives) with nitrobenzoic acid moieties under acidic conditions .

Optimization for yield and purity may require adjusting reaction time, temperature, and catalyst ratios. Continuous flow reactors are recommended for scale-up to ensure consistency .

Q. How is this compound characterized in academic research?

Key analytical methods include:

- LC-MS : Agilent HPLC systems coupled with API 150 mass spectrometers (electrospray ionization) for molecular weight confirmation and purity assessment .

- Spectroscopy : FT-IR and ¹H NMR for functional group identification and structural elucidation .

- Chromatography : HPLC with UV detection to monitor reaction progress and isolate intermediates .

Advanced Research Questions

Q. What methodologies are used to investigate the biological activity of this compound?

- Antiproliferative assays : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Normal cell lines (e.g., L929 fibroblasts) are included to assess selectivity .

- Antimicrobial studies : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus), with comparisons to reference antibiotics .

- Mechanistic studies : Reduction of the nitro group to reactive intermediates (e.g., amino derivatives) to evaluate redox-mediated cytotoxicity .

Q. How can computational methods enhance understanding of its bioactivity?

- Molecular docking : SwissDock or AutoDock Vina to predict binding affinities with targets like E. coli KAS III or human topoisomerases. Focus on hydrogen bonding and hydrophobic interactions involving the nitro and dimethoxy groups .

- DFT calculations : Validate spectroscopic data (e.g., UV-Vis absorption bands) and predict electronic properties influencing reactivity .

Q. How should researchers address contradictory data in biological assays?

Conflicting results (e.g., variable IC₅₀ values across cell lines) may arise from:

- Cell line heterogeneity : Validate findings using multiple cancer/normal cell lines .

- Assay conditions : Standardize incubation times, serum concentrations, and solvent controls (e.g., DMSO toxicity thresholds) .

- Redox interference : Use ROS scavengers (e.g., NAC) to confirm if bioactivity is nitro group-dependent .

Q. What advanced structural analysis techniques are applicable?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.